Tenofovir

HBV antiviral therapy nucleotide analog

Tenofovir is a potent acyclic nucleoside phosphonate reverse transcriptase inhibitor, chosen for its high genetic barrier to resistance and full activity against lamivudine-resistant HBV strains (EC50 fold-change ~1.0 vs. ~8-fold for entecavir). This product is the active metabolite of tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF), enabling direct in vitro pharmacology, assay development, and quantitative modeling in HBV and HIV research.

Molecular Formula C9H14N5O4P
Molecular Weight 287.21 g/mol
CAS No. 147127-20-6
Cat. No. B000777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir
CAS147127-20-6
Synonyms(R)-9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonomethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine
9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer
9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098
9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer
9-PMPA (tenofovir)
Disoproxil Fumarate, Tenofovir
Disoproxil, Tenofovir
Fumarate, Tenofovir Disoproxil
tenofovir
tenofovir disoproxil
tenofovir disoproxil fumarate
Viread
Molecular FormulaC9H14N5O4P
Molecular Weight287.21 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
InChIInChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1
InChIKeySGOIRFVFHAKUTI-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.87e+00 g/L

Tenofovir Procurement Guide: Nucleotide Analog for HBV and HIV Therapeutics


Tenofovir (CAS 147127-20-6), an acyclic nucleoside phosphonate analog of deoxyadenosine monophosphate, is a potent inhibitor of viral reverse transcriptase and DNA polymerase with established activity against hepatitis B virus (HBV) and human immunodeficiency virus (HIV) [1]. Its active metabolite, tenofovir diphosphate (TFV-DP), acts as a chain terminator during viral DNA synthesis [2]. Clinically, it is administered as prodrug formulations, primarily tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide fumarate (TAF), which differ markedly in their pharmacokinetic and safety profiles [3].

Why Tenofovir's Prodrug and Resistance Profile Precludes Simple Interchange


Tenofovir cannot be generically substituted with other nucleotide analogs or across its own prodrug formulations due to quantifiable differences in antiviral potency, resistance barrier, and organ-specific safety profiles. While adefovir, a structurally related phosphonate, exhibits markedly inferior antiviral activity with higher nephrotoxicity at efficacious doses, tenofovir's superior potency allows for a wider therapeutic window [1]. Even within the tenofovir class, substitution of tenofovir disoproxil fumarate (TDF) with tenofovir alafenamide fumarate (TAF) is not pharmacokinetically equivalent; TAF achieves higher intracellular active metabolite concentrations at a 12-fold lower dose, resulting in significantly reduced systemic tenofovir exposure and consequently lower risks of renal and bone toxicity [2]. Furthermore, tenofovir retains full activity against lamivudine-resistant HBV strains, a critical differentiation from entecavir, whose efficacy is compromised in the presence of common lamivudine resistance mutations [3]. These well-characterized quantitative differences in efficacy, safety, and resistance mandate precise selection based on the specific clinical or research context.

Tenofovir Product-Specific Quantitative Evidence Guide


Superior Antiviral Potency of Tenofovir vs. Adefovir in Chronic Hepatitis B

Tenofovir disoproxil fumarate (TDF) demonstrates significantly greater antiviral efficacy than adefovir dipivoxil in patients with chronic hepatitis B. In a Phase 3 clinical trial, a higher proportion of patients achieved viral suppression (HBV DNA <400 copies/mL) with TDF compared to adefovir in both HBeAg-negative (93% vs. 63%, P<0.001) and HBeAg-positive (76% vs. 13%, P<0.001) cohorts at week 48 [1]. This superior potency is consistent with in vitro data showing tenofovir has a lower effective concentration (EC50) for HBV DNA inhibition after 9 days of continuous exposure (0.03 ± 0.02 μg/mL) compared to adefovir (0.003 ± 0.001 μg/mL), indicating a higher absolute potency [2].

HBV antiviral therapy nucleotide analog

Quantitative Virological Superiority of Tenofovir over Entecavir in Treatment-Experienced Patients

Switching from entecavir to tenofovir-based therapy provides a significant virological advantage. A meta-analysis of eight studies comprising 833 patients with chronic HBV infection demonstrated that patients switched to tenofovir were significantly more likely to achieve a complete virological response (relative risk [RR] 5.60; 95% CI 3.51–8.94; p < 0.00001) and experienced a greater mean reduction in HBV DNA levels (-1.03 log10 IU/mL; 95% CI -1.69 to -0.36; p = 0.002) compared to those continuing on entecavir [1].

HBV virological response treatment switch

Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF): Improved Renal and Bone Safety with Equivalent Antiviral Efficacy

Tenofovir alafenamide (TAF) is a next-generation prodrug of tenofovir designed to deliver the active metabolite more efficiently to target cells while minimizing systemic exposure. At a 12-fold lower dose than tenofovir disoproxil fumarate (TDF) (25 mg vs. 300 mg), TAF achieves equivalent antiviral efficacy. Critically, TAF demonstrates a superior safety profile. In a retrospective cohort study of 102 chronic hepatitis B patients, after 12 months, TAF-treated patients showed a significantly better preservation of renal function (ΔeGFR: +1.22 ± 5.81 vs. -1.58 ± 5.68 mL/min/1.73 m²; P = 0.016) and lumbar spine bone mineral density (ΔBMD: +0.56 ± 1.75% vs. -0.47 ± 1.97%; P = 0.006) compared to TDF [1]. Furthermore, TAF was associated with a markedly lower incidence of hypophosphatemia (1.92% vs. 28.00%; P < 0.001), a key marker of renal tubular toxicity [1].

drug safety prodrug renal function bone mineral density

In Vitro Potency Comparison of Tenofovir Prodrugs: TAF and TMF Exhibit Superior Anti-HBV Activity Relative to TDF

In preclinical models, newer tenofovir prodrugs demonstrate enhanced in vitro potency against HBV replication. In HBV-positive HepG2.2.15 cells, both tenofovir alafenamide (TAF) and tenofovir amibufenamide (TMF) exhibited significantly stronger inhibition of HBV DNA replication than tenofovir disoproxil fumarate (TDF) [1]. After 9 days of treatment, TMF demonstrated an EC50 of 7.29 ± 0.71 nM, which was approximately 1.7-fold more potent than TAF (EC50 12.17 ± 0.56 nM) [1]. While specific quantitative EC50 values for TDF were not provided in this study for direct nM comparison, the authors reported that TAF and TMF showed significantly stronger inhibition, and the rank order of anti-HBV efficacy in vivo and in vitro was TMF > TAF > TDF [1].

HBV prodrug EC50 in vitro efficacy

Bioavailability and Target Loading Advantage of TAF Over TDF

A key differentiator between tenofovir prodrugs lies in their pharmacokinetic profiles and intracellular drug delivery. TAF achieves approximately 2.6-fold higher intracellular concentrations of the active metabolite tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) compared to TDF, despite a 12-fold lower oral dose (25 mg vs. 300 mg) [1]. This is attributed to the greater plasma stability of TAF, leading to lower systemic tenofovir exposure (approximately 90% lower plasma tenofovir AUC) and thus reduced off-target renal and bone toxicity [1]. Additionally, the total oral bioavailability of tenofovir prodrugs in preclinical models was reported as TMF (47.26%) > TAF (22.59%) > TDF (13.55%) [2].

pharmacokinetics prodrug bioavailability intracellular concentration

High Barrier to Resistance: Tenofovir Retains Activity Against Common Lamivudine-Resistant HBV

Tenofovir exhibits a high genetic barrier to resistance and remains fully active against HBV strains harboring the most common lamivudine resistance mutations. In vitro studies demonstrate that lamivudine-resistant HBV strains (carrying rtM204I/V mutations) remain fully susceptible to tenofovir, with no significant increase in EC50 compared to wild-type virus [1]. In contrast, entecavir shows reduced susceptibility (approximately 8-fold increase in EC50) against these same lamivudine-resistant mutants [2]. This cross-resistance profile is a critical differentiator, as tenofovir can be effectively used as monotherapy in lamivudine-experienced patients, whereas entecavir requires dose adjustment or combination therapy.

drug resistance HBV lamivudine cross-resistance

Optimal Application Scenarios for Tenofovir-Based Compounds


First-Line and Salvage Therapy for Chronic Hepatitis B in Lamivudine-Experienced Patients

Based on the high barrier to resistance and retained activity against common lamivudine-resistant mutants (fold-change in EC50 ~1.0 vs. ~8-fold for entecavir) [1], tenofovir (as TDF or TAF) is the optimal choice for treating chronic hepatitis B in patients with prior lamivudine exposure or those at high risk of harboring resistant virus. This application is supported by clinical data showing superior virological suppression rates (93% in HBeAg-negative and 76% in HBeAg-positive patients at 48 weeks) compared to adefovir (63% and 13%, respectively) [2].

Long-Term Maintenance Therapy in Patients with Preexisting Renal or Bone Risk

For patients requiring indefinite antiviral suppression, the improved safety profile of TAF over TDF is decisive. The 12-month data showing TAF preserves renal function (ΔeGFR +1.22 vs. -1.58 mL/min/1.73 m² for TDF, P=0.016) and bone density (ΔBMD +0.56% vs. -0.47% for TDF, P=0.006) [1] directly supports the procurement of TAF for elderly patients, those with baseline renal impairment (eGFR <90 mL/min), or individuals with osteopenia/osteoporosis. The 12-fold lower dose (25 mg vs. 300 mg) and 2.6-fold higher intracellular active metabolite concentration [2] further reinforce this application.

HIV Pre-Exposure Prophylaxis (PrEP) and Antiretroviral Therapy Combinations

The pharmacokinetic advantages of TAF—specifically the 90% lower plasma tenofovir exposure and 2.6-fold higher intracellular TFV-DP concentrations in PBMCs compared to TDF [1]—make it particularly well-suited for HIV PrEP and first-line antiretroviral regimens. The lower systemic exposure translates to reduced risk of nephrotoxicity and bone mineral density loss, which is critical for otherwise healthy individuals on long-term PrEP or for those requiring lifelong ART. The equivalent antiviral efficacy at a 12-fold lower dose [1] also simplifies formulation and reduces pill burden.

Preclinical Research on HBV Replication and Prodrug Optimization

For in vitro studies of HBV replication or for pharmacokinetic/pharmacodynamic modeling, the EC50 values of TMF (7.29 ± 0.71 nM) and TAF (12.17 ± 0.56 nM) in HepG2.2.15 cells after 9 days of exposure [1] provide quantitative benchmarks for assay design and for evaluating next-generation prodrugs. The rank order of anti-HBV activity (TMF > TAF > TDF) [1] and bioavailability data (47.26% for TMF, 22.59% for TAF, 13.55% for TDF) [2] are critical for selecting the appropriate prodrug for specific in vivo models and for interpreting comparative efficacy data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenofovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.